
1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol
Overview
Description
1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol is a synthetic β-amino alcohol derivative featuring a benzyloxy-substituted phenyl ring and a 4-methoxyphenylpropan-2-ylamine side chain. Its molecular structure combines a polar ethanolamine backbone with lipophilic aromatic substituents, which are critical for receptor binding and pharmacokinetic properties. The compound is synthesized via multi-step reactions involving reductive amination and etherification, as demonstrated in its crystallographic preparation using formic acid and dichloroethane . The benzyloxy group at the 4-position of the phenyl ring enhances metabolic stability by protecting the hydroxyl group from rapid glucuronidation, while the 4-methoxyphenylpropan-2-ylamine moiety contributes to adrenergic receptor interactions, as seen in structurally related β-agonists like clenbuterol and ractopamine .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol typically involves:
- Stepwise construction of the β-amino alcohol backbone by coupling an appropriately substituted aromatic amine with a chiral amino alcohol or its precursor.
- Introduction of the benzyloxy group on the aromatic ring via selective protection or substitution reactions.
- Incorporation of the 4-methoxyphenylpropan-2-yl amino substituent through nucleophilic substitution or reductive amination.
- Formation of the hydrochloride salt to improve stability and handling.
Detailed Synthetic Route Example
A representative synthetic route, adapted from related compounds and intermediates, includes:
Step | Reaction Description | Conditions | Notes |
---|---|---|---|
1 | Preparation of 3-amino-4-(benzyloxy)benzaldehyde or equivalent intermediate | Protection of phenol as benzyloxy ether; nitration and reduction steps | Ensures selective functionalization |
2 | Condensation with (1-(4-methoxyphenyl)propan-2-yl)amine or its precursor | Schiff base formation under mild acidic conditions | Forms imine intermediate |
3 | Reduction of imine to β-amino alcohol | Sodium borohydride or catalytic hydrogenation | Stereoselective reduction critical for activity |
4 | Purification by column chromatography or recrystallization | Silica gel chromatography, solvent systems like petroleum ether/ethyl acetate | Achieves >95% purity |
5 | Conversion to hydrochloride salt | Treatment with HCl in organic solvent (e.g., dichloromethane) at low temperature (~10°C) | Enhances compound stability and solubility |
This multi-step process requires careful control of reaction conditions to maintain stereochemistry and functional group integrity.
Reaction Conditions and Purification
- Solvents: Commonly used solvents include dichloromethane, ethyl acetate, and petroleum ether for extraction and chromatography.
- Temperature: Low temperatures (~0–10°C) during salt formation to prevent decomposition.
- Purification: Flash silica gel chromatography is standard, with eluent gradients from non-polar to moderately polar solvents.
- Yields: Typical isolated yields for similar β-amino alcohol syntheses range from 70% to 95% depending on step optimization.
Analytical and Structural Characterization
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of benzyloxy, methoxy, amino, and hydroxyl groups, as well as stereochemical configuration.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C25H31N2O3 or its hydrochloride salt.
- X-ray Crystallography: Used to validate stereochemistry and molecular conformation in crystalline intermediates or final products.
- High-Performance Liquid Chromatography (HPLC): Ensures purity >95% for research and pharmaceutical use.
Research Findings and Synthetic Challenges
- The benzyloxy group enhances lipophilicity and membrane permeability but requires protection during synthesis to avoid side reactions.
- The stereochemistry at the β-amino alcohol center is crucial for biological activity; thus, stereoselective reduction or chiral starting materials are employed.
- Multi-step synthesis demands careful purification to remove side products and unreacted starting materials.
- The compound serves as a key intermediate in the synthesis of Formoterol, linking synthetic organic chemistry with pharmaceutical development.
Summary Table of Preparation Data
Aspect | Details |
---|---|
Starting Materials | 3-amino-4-(benzyloxy)benzaldehyde, (1-(4-methoxyphenyl)propan-2-yl)amine |
Key Reactions | Schiff base formation, stereoselective reduction, salt formation |
Solvents | Dichloromethane, ethyl acetate, petroleum ether |
Temperature | 0–10°C for salt formation; ambient for other steps |
Purification | Flash silica gel chromatography, recrystallization |
Typical Yield | 70–95% per step |
Analytical Techniques | NMR, MS, HPLC, X-ray crystallography |
Molecular Weight | ~406.5 g/mol (free base), 443 g/mol (hydrochloride) |
CAS Number | 299964-43-5 (free base), 345288-57-5 (hydrochloride) |
This comprehensive synthesis overview reflects current best practices and research findings for preparing this compound, emphasizing the importance of stereochemical control, functional group protection, and purification to achieve a high-purity pharmaceutical intermediate.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of this compound may act as selective estrogen receptor down-regulators (SERDs), which are crucial in treating estrogen receptor-positive breast cancers. These compounds have demonstrated anti-tumor activity by inhibiting cellular proliferation associated with malignant diseases .
Key Findings:
- Anti-tumor Activity : The compounds exhibit potent anti-tumor effects by down-regulating estrogen receptors in various breast cancer cell lines such as MCF-7 and BT474 .
- Mechanism of Action : They function by preventing the binding of estrogen to its receptor, thereby inhibiting the growth of estrogen-dependent tumors.
Pharmaceutical Precursor
The compound serves as an important precursor for synthesizing other pharmaceutical agents, including Formoterol, a widely used bronchodilator for asthma treatment. The crystal structure analysis of related compounds shows that they can be modified to enhance their therapeutic efficacy .
Case Study 1: Development of SERDs
In a study focused on developing new SERDs, researchers synthesized various derivatives of the compound to evaluate their effectiveness against breast cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced their binding affinity to estrogen receptors, leading to improved anti-tumor efficacy .
Case Study 2: Bronchodilator Synthesis
Another study explored the synthesis of Formoterol from derivatives of this compound. By modifying functional groups, researchers successfully increased the yield and purity of Formoterol, demonstrating the utility of 1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol as a precursor in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
¹Calculated from C₂₃H₂₈N₂O₃ (); ²From ; ³From ; ⁴From ; ⁵From .
A. Receptor Binding and Activity
- The target compound’s 4-methoxyphenylpropan-2-ylamine side chain shares homology with Formoterol impurities (e.g., N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride), which exhibit β₂-adrenergic receptor binding . However, the benzyloxy group in the target compound may reduce bronchodilatory efficacy compared to albuterol derivatives (e.g., N-Benzyl albuterol) due to steric hindrance .
- YOK-1204 () lacks the 3-amino group but includes a phenethoxy substituent, which enhances anti-inflammatory activity via COX-2 inhibition, a mechanism absent in the target compound .
Biological Activity
1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol, also known as a derivative of Formoterol, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound hydrochloride
- CAS Number : 345288-57-5
- Molecular Formula : C25H31ClN2O3
- Molecular Weight : 442.98 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. The following sections detail its effects on various biological systems.
1. Antibacterial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating potent antibacterial activity, particularly against S. aureus compared to E. coli .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
Compound A | 3.12 | S. aureus |
Compound B | 12.5 | E. coli |
Compound C | 10 | S. aureus |
2. Antioxidant Activity
Research has shown that certain derivatives of this compound possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The evaluation of antioxidant activity was performed using various assays, including DPPH and ABTS radical scavenging methods.
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death in susceptible bacteria . Additionally, its structure allows it to interact with various biological targets, potentially influencing signaling pathways involved in inflammation and infection response.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
Case Study 1: Antibacterial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, a derivative of the compound was administered. Results showed a significant reduction in bacterial load within 48 hours of treatment, with no adverse effects reported .
Case Study 2: In Vitro Studies
In vitro studies demonstrated that the compound inhibited the growth of multi-drug resistant strains of S. aureus, highlighting its potential as a novel therapeutic agent against resistant infections .
Properties
IUPAC Name |
1-(3-amino-4-phenylmethoxyphenyl)-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-18(14-19-8-11-22(29-2)12-9-19)27-16-24(28)21-10-13-25(23(26)15-21)30-17-20-6-4-3-5-7-20/h3-13,15,18,24,27-28H,14,16-17,26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADXYACQOYZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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